

Application Notes and Protocols: QuEChERS Method for 5-Hydroxy Imidacloprid-d4 Extraction

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Compound of Interest

Compound Name: 5-Hydroxy Imidacloprid-d4

Cat. No.: B12394281

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Introduction

This document provides a detailed application note and protocol for the extraction of **5-Hydroxy Imidacloprid-d4** from various matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. 5-Hydroxy Imidacloprid is a significant metabolite of the widely used neonicotinoid insecticide, Imidacloprid. The deuterated form, **5-Hydroxy Imidacloprid-d4**, is commonly used as an internal standard in analytical testing to ensure accuracy and precision. The QuEChERS method offers a simple and effective approach for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The QuEChERS method is a two-step process involving an extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup. Initially, the sample is homogenized and extracted with an organic solvent, typically acetonitrile, in the presence of salts to induce phase separation from the aqueous matrix. Subsequently, an aliquot of the organic extract is cleaned up using a dSPE sorbent to remove interfering matrix components such as lipids, pigments, and sugars before instrumental analysis.

Application

This protocol is applicable for the quantitative analysis of **5-Hydroxy Imidacloprid-d4** in various biological and environmental matrices, including but not limited to plant tissues, pollen, and animal tissues.

Experimental Protocols

Materials and Reagents

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
- Salts: Anhydrous magnesium sulfate (MgSO_4), Sodium chloride (NaCl), Trisodium citrate dihydrate, Sodium citrate
- dSPE Sorbents: Primary secondary amine (PSA), C18, Graphitized carbon black (GCB)
- Internal Standard: **5-Hydroxy Imidacloprid-d4** solution of known concentration
- Equipment: Homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 μm)

Sample Preparation and Extraction

- Sample Homogenization: Weigh a representative portion of the sample (e.g., 2-10 g of plant tissue or 1-5 g of animal tissue) into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a small amount of water to achieve at least 80% hydration before extraction.
- Internal Standard Spiking: Spike the sample with a known amount of **5-Hydroxy Imidacloprid-d4** internal standard solution.
- Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube. For certain matrices, acetonitrile containing 0.1% acetic acid can improve the recovery of more polar metabolites[1][2].
- Extraction: Cap the tube and shake vigorously for 1 minute.
- Salting Out: Add the appropriate QuEChERS salt mixture. A common mixture for many matrices is 4 g of anhydrous MgSO_4 , 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g

of sodium citrate[3]. The addition of salts induces phase separation and drives the analytes into the acetonitrile layer.

- Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at $\geq 3000 \times g$ for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Supernatant Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbent.
- Sorbent Selection: The choice of dSPE sorbent depends on the matrix. A common combination for general matrices is 150 mg MgSO_4 and 50 mg PSA. For samples with high fat content, C18 may be added. For samples with significant pigmentation, GCB can be used, although it may reduce the recovery of planar analytes. A mixture of PSA and C18 has been shown to provide good recoveries for neonicotinoids in flower blossoms[4].
- Cleanup: Vortex the tube for 30 seconds to 1 minute to ensure thorough mixing of the extract with the sorbent.
- Centrifugation: Centrifuge the tube at high speed (e.g., $\geq 10,000 \times g$) for 2-5 minutes to pellet the sorbent.
- Final Extract: Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis. The extract may be filtered through a 0.22 μm syringe filter if necessary.

LC-MS/MS Analysis

The analysis of **5-Hydroxy Imidacloprid-d4** is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

Suggested LC-MS/MS Parameters

Parameter	Recommended Condition
LC Column	C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile or Methanol with 0.1% formic acid
Gradient	A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Specific precursor and product ions for 5-Hydroxy Imidacloprid-d4 need to be determined by direct infusion or from literature. For the non-deuterated form, [M+H] ⁺ is the precursor ion ^[1] ^[2] .

Data Presentation

Quantitative Performance Data for Imidacloprid and its Metabolites using QuEChERS

The following tables summarize the performance data from various studies utilizing the QuEChERS method for the analysis of Imidacloprid and its metabolites. While specific data for **5-Hydroxy Imidacloprid-d4** is limited, the data for the non-deuterated analogue and the parent compound provide a strong indication of the expected performance.

Table 1: Recovery Data

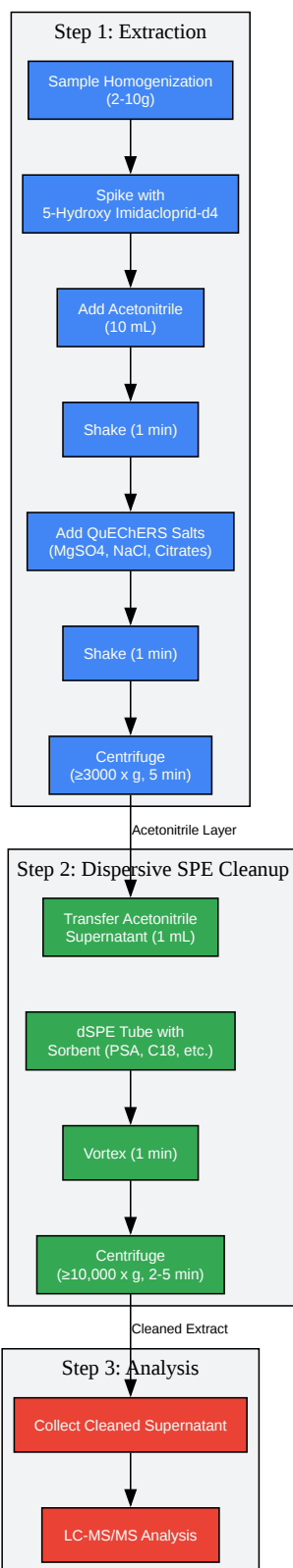
Analyte	Matrix	Spiking Level (ng/g or µg/kg)	Recovery (%)	Reference
Imidacloprid	Crayfish Tissues	0.05 - 2.0 µg/kg	80.6 - 112.7	[1][2]
5-Hydroxy Imidacloprid	Crayfish Tissues	0.05 - 2.0 µg/kg	80.6 - 112.7	[1][2]
Neonicotinoids (general)	Flower Blossoms	50 ng/g	>89	[4]
Imidacloprid & Metabolites	Cotton Flower, Pollen, Honey	0.01 µg/g	80.42 - 99.83	[5]
Neonicotinoids (general)	Leaf Tissue	Not specified	78.4 - 93.6	[3]
Neonicotinoids (general)	Pollen	Not specified	89.4 - 101	[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	Matrix	LOD (µg/kg or µg/L)	LOQ (µg/kg or µg/L)	Reference
Imidacloprid	Crayfish Tissues	0.02 - 0.5 µg/L	0.05 - 2.0 µg/L	[1][2]
5-Hydroxy Imidacloprid	Crayfish Tissues	0.02 - 0.5 µg/L	0.05 - 2.0 µg/L	[1][2]
Imidacloprid & Metabolites	Cotton Flower, etc.	-	0.01 µg/g	[5]

Experimental Workflow and Signaling Pathways

Below are diagrams illustrating the experimental workflow for the QuEChERS method.

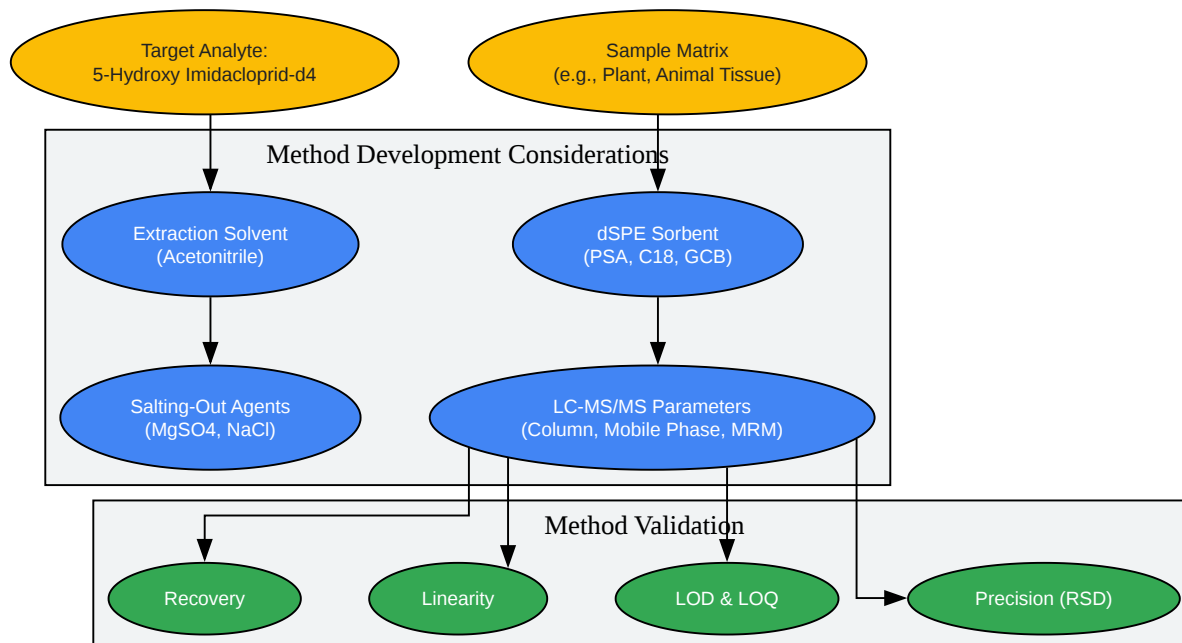


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Caption: QuEChERS experimental workflow for **5-Hydroxy Imidacloprid-d4** extraction.

Logical Relationships

The following diagram illustrates the logical relationship and considerations in developing a QuEChERS method.



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Caption: Logical considerations for QuEChERS method development and validation.

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